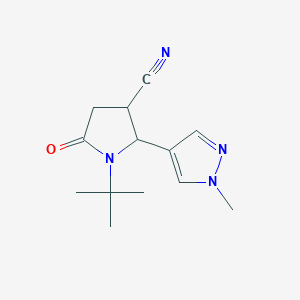
Cbz-N-methyl-D-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-N-metil-D-norvalina, también conocido como ácido ®-2-(((benciloxi)carbonil)(metil)amino)pentanoico, es un compuesto con la fórmula molecular C14H19NO4 y un peso molecular de 265,31 g/mol . Es un derivado de la norvalina, un aminoácido, y se utiliza comúnmente como bloque de construcción en la síntesis orgánica .
Métodos De Preparación
La Cbz-N-metil-D-norvalina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la protección del grupo amino de la norvalina utilizando el grupo benciloxocarbonilo (Cbz). La reacción normalmente implica el uso de Cbz-Cl (cloruro de benciloxocarbonilo) en condiciones de Schotten-Baumann o con una base orgánica . Las condiciones de reacción incluyen el uso de una base de carbonato y un solvente orgánico. Los métodos de producción industrial pueden involucrar estrategias de protección similares, pero a mayor escala, asegurando altos rendimientos y pureza .
Análisis De Reacciones Químicas
La Cbz-N-metil-D-norvalina experimenta varias reacciones químicas, que incluyen:
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con reactivos como los haluros de alquilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
La Cbz-N-metil-D-norvalina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la Cbz-N-metil-D-norvalina implica la protección del grupo amino como un carbamato. El grupo Cbz protege la amina formando un carbamato menos reactivo, que se puede desproteger utilizando hidrogenación catalítica (Pd/C, H2) . Este mecanismo de protección y desprotección es crucial en la síntesis de péptidos y otros procesos de síntesis orgánica .
Comparación Con Compuestos Similares
La Cbz-N-metil-D-norvalina se puede comparar con otros compuestos similares, como:
Cbz-N-metil-L-norvalina: Similar en estructura pero con una diferente estereoquímica.
Cbz-N-metil-D-alanina: Otro aminoácido protegido con Cbz con una cadena lateral diferente.
Cbz-N-metil-D-leucina: Un aminoácido protegido con Cbz con una cadena lateral más voluminosa.
La singularidad de la Cbz-N-metil-D-norvalina radica en su estereoquímica específica y la presencia del grupo protector Cbz, lo que la convierte en un valioso bloque de construcción en la síntesis orgánica .
Propiedades
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJUVKEWIMVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
